
Adenine-13C
Overview
Description
Adenine-13C is a stable isotope-labeled analog of adenine, a purine nucleobase essential to DNA, RNA, and cellular energy metabolism (ATP, NAD, FAD). The 13C label replaces a specific carbon atom in the adenine structure, enabling precise tracking in metabolic, structural, and pharmacological studies. The most common variant, Adenine-8-13C (CAS: 86967-48-8), features a 13C isotope at the C8 position. This compound is synthesized with >98% purity and is utilized in nuclear magnetic resonance (NMR) spectroscopy, metabolomics, and drug development to elucidate biochemical pathways without perturbing molecular behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenine-13C typically involves the incorporation of the carbon-13 isotope into the adenine molecule. One common method is the chemo-enzymatic synthesis, which uses labeled precursors to introduce the isotope into the desired position within the molecule . This method ensures high specificity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes the fermentation of microorganisms in a medium enriched with carbon-13 labeled substrates. The labeled adenine is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Adenine-13C undergoes several types of chemical reactions, including:
Oxidation: Adenine can be oxidized to form 8-oxoadenine, a common oxidative lesion in DNA.
Reduction: Reduction reactions can convert adenine to dihydroadenine.
Substitution: Adenine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 8-oxoadenine.
Reduction: Dihydroadenine.
Substitution: Halogenated adenine derivatives.
Scientific Research Applications
Structural Biology and NMR Spectroscopy
Adenine-13C in NMR Studies
This compound is extensively used in nuclear magnetic resonance (NMR) spectroscopy to investigate the structural dynamics of nucleic acids. The incorporation of 13C-labeled adenine allows researchers to perform site-specific labeling, which aids in resonance assignment and structural elucidation of RNA and DNA molecules.
- Case Study: G-Quadruplex Structures
A study demonstrated the incorporation of 8-13C-labeled adenine into a G-quadruplex structure, facilitating the investigation of its dynamic properties through NMR. This approach revealed slow exchange processes between different structural forms, highlighting the utility of 13C labeling in understanding complex nucleic acid behaviors .
Table 1: Applications of this compound in NMR Studies
Enzymatic Incorporation into RNA
Site-Specific Labeling Techniques
Recent advancements have enabled the enzymatic incorporation of 13C-labeled adenine into RNA strands. This method allows researchers to create site-specifically labeled RNA for detailed NMR studies.
- Case Study: Ribosomal RNA
Researchers successfully incorporated 13C/15N-labeled adenine into a segment of ribosomal RNA, facilitating unambiguous resonance assignment and insights into conformational dynamics that were previously unattainable with uniform labeling .
Hyperpolarized Carbon-13 MRI
Metabolic Imaging Applications
Hyperpolarized carbon-13 magnetic resonance imaging (MRI) is a cutting-edge technique that leverages stable isotopes like this compound for real-time metabolic imaging in vivo. This method has shown promise in oncology for monitoring tumor metabolism.
- Case Study: Tumor Metabolism
Studies have indicated that hyperpolarized [1-13C]pyruvate can be utilized to assess metabolic changes in tumors, providing insights into tumor grade and therapeutic responses based on metabolic profiles .
Table 2: Hyperpolarized Carbon-13 MRI Applications
Biochemical Pathway Studies
Role in Cellular Metabolism
Adenine plays a crucial role in cellular metabolism, particularly as a component of ATP, the energy currency of the cell. The use of this compound allows researchers to trace metabolic pathways and understand energy dynamics within cells.
- Case Study: Metabolic Flux Analysis
Utilizing stable isotope labeling with this compound enables detailed analysis of metabolic fluxes during cellular respiration and other biochemical processes, providing insights into energy production and utilization .
Therapeutic Applications
Potential Drug Development
The unique properties of this compound make it a valuable tool in drug development, particularly for targeting specific biological pathways involved in diseases such as cancer and viral infections.
Table 3: Therapeutic Applications of this compound
Mechanism of Action
Adenine-13C exerts its effects by participating in various biochemical pathways. It forms adenosine when attached to ribose and deoxyadenosine when attached to deoxyribose. These nucleosides are essential for the synthesis of ATP, which drives many cellular metabolic processes by transferring chemical energy between reactions. This compound also plays a role in the formation of cofactors like nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are crucial for cellular respiration .
Comparison with Similar Compounds
Positional Isomers of 13C-Labeled Adenine
Adenine-13C exists in multiple isotopic forms, differing in the labeled carbon position. Key variants include:
Key Differences :
- C8 vs. C2 Labeling : The C8 position is adjacent to nitrogen atoms in adenine’s aromatic ring, making its 13C NMR signal distinct (δ ~148 ppm) compared to C2 (δ ~155 ppm). This positional specificity allows researchers to track carbon flux in pathways like purine salvage or ATP synthesis .
- Synthetic Complexity : Labeling at C8 often involves cyanide-based precursors under controlled conditions, whereas C2 labeling may require alternative routes like formamide cyclization .
13C-Labeled Nucleobases and Amino Acids
This compound is compared below with other 13C-labeled biomolecules:
Key Findings :
- Metabolic Tracking: this compound is pivotal in tracing purine metabolism, while amino acids like L-Alanine-13C monitor protein turnover or glucose-alanine cycles .
- Spectral Resolution: Adenine’s 13C signals are less pH-sensitive than amino acids (e.g., alanine’s C1 shift varies with pH, complicating analysis) .
Pharmacological and Stability Profiles
- Stability: this compound requires storage at -20°C to prevent degradation, similar to most 13C-labeled nucleobases. In contrast, amino acids like L-Arginine-13C are more stable at room temperature .
- Isotopic Effects : Unlike deuterated compounds, 13C labeling minimally alters pharmacokinetics, making it ideal for in vivo tracer studies .
Metabolomics and NMR Spectroscopy
Adenine-8-13C has been used to map ATP turnover in cancer cells, revealing altered purine metabolism in malignancies . Comparative studies with L-Alanine-1-13C highlight compartment-specific metabolic fluxes, such as mitochondrial vs. cytosolic ATP synthesis .
Drug Development
In deuterated drug analogs, isotopic effects can slow metabolism, but this compound provides a "silent" tracer for unbiased metabolic profiling. For example, it has been used to study antiviral drugs targeting viral RNA replication .
Biological Activity
Adenine-13C is a stable isotope-labeled form of adenine, a purine nucleobase essential for various biological processes. This article explores its biological activity, particularly focusing on its metabolic roles, effects in cellular processes, and implications in research and therapeutic applications.
1. Overview of Adenine and Its Isotope
Adenine is a fundamental component of nucleotides, which are the building blocks of DNA and RNA. It plays a critical role in energy transfer (as ATP), signaling (as cAMP), and as a precursor for other important biomolecules. The isotopic labeling with carbon-13 allows researchers to trace metabolic pathways and understand the dynamics of adenine metabolism in vivo and in vitro.
2.1 Purine Metabolism
The incorporation of this compound into purines has been extensively studied. Research indicates that the salvage pathway for adenine is significantly enhanced when cells are supplemented with 13C-labeled adenine. This leads to an increase in levels of A nucleotides, primarily derived from adenine salvage rather than de novo synthesis .
Table 1: Incorporation of this compound into Cellular Metabolites
Metabolite | Source | Labeling Pattern |
---|---|---|
ATP | Salvage | High levels of 13C-labeled ATP observed |
AMP | Salvage | Significant increase post-13C supplementation |
GTP | De novo | Limited contribution from de novo synthesis when 13C-adenine is present |
2.2 Cellular Studies
In studies involving cancer cells, this compound has been used to trace metabolic fluxes. For instance, when sarcoma cells were treated with 13C-labeled glucose and glutamine, significant labeling of adenosine was detected, indicating active metabolism involving adenine derivatives .
3.1 In Vivo Studies
In vivo experiments have demonstrated that administering this compound can influence cellular metabolism significantly. For example, a study showed that mice receiving 13C-labeled adenine exhibited altered nucleotide pools, suggesting that adenine supplementation can modulate metabolic pathways in living organisms .
3.2 Genetic Editing Applications
This compound has also found applications in genetic editing technologies. In utero editing studies have shown that using adenine derivatives can correct genetic defects by facilitating precise edits at specific loci . This highlights the potential therapeutic applications of this compound in gene therapy.
4. Research Findings on Biological Activity
Recent research has focused on the pharmacological properties of adenine and its derivatives:
- Nucleotide Imbalance : Studies have shown that adenine supplementation can decouple cell growth from proliferation by altering nucleotide balance within cells .
- Metabolic Tracing : The use of 13C tracers has provided insights into complex metabolic pathways, revealing how adenine contributes to cellular energy dynamics and signaling networks .
5. Conclusion
This compound serves as a crucial tool for understanding purine metabolism and its implications in health and disease. Its ability to trace metabolic pathways offers valuable insights into cellular processes, making it a significant compound in both basic research and therapeutic development.
6. References
The information presented here is based on diverse sources including peer-reviewed articles and experimental studies that focus on the biological activity of this compound and its implications in various scientific fields.
Q & A
Basic Research Questions
Q. How is Adenine-¹³C synthesized, and what are the critical quality control steps for ensuring isotopic purity?
Adenine-¹³C is synthesized via isotope-labeling techniques, such as incorporating ¹³C into the purine ring structure during chemical synthesis or microbial biosynthesis. Key quality control measures include:
- Purity verification : Use HPLC or LC-MS to confirm >98% chemical and isotopic purity .
- Batch-specific documentation : Review Certificates of Analysis (COA) for isotopic enrichment and Safety Data Sheets (SDS) for handling protocols .
- Stability testing : Store at -20°C to prevent degradation, and validate solubility in experimental buffers (e.g., saline or DMSO-based formulations) .
Q. What experimental design considerations are critical for incorporating Adenine-¹³C into metabolic flux analysis (MFA) studies?
- Dosing optimization : Calculate working concentrations based on animal weight (e.g., 1–10 mM stock solutions diluted to 0.7346–7.3465 mL for in vivo studies) to minimize isotopic dilution .
- Control groups : Include unlabeled adenine controls to distinguish endogenous vs. labeled metabolite pools .
- Sampling timelines : Align sample collection with metabolic steady-state phases (e.g., 24–72 hours post-administration in cell cultures) .
Q. How can researchers validate the incorporation of Adenine-¹³C into nucleic acids or cofactors like NAD/ATP?
- Isotope tracing : Use NMR or mass spectrometry (e.g., ¹³C-NMR or LC-HRMS) to track ¹³C enrichment in DNA/RNA extracts or purified ATP/NAD .
- Enzymatic assays : Couple with enzymatic digestion (e.g., nuclease treatment for nucleic acid hydrolysis) to isolate labeled nucleosides .
- Data normalization : Express results as molar percent enrichment (MPE) relative to total adenine pools to account for variability .
Advanced Research Questions
Q. What are the isotopic effects of ¹³C labeling on adenine’s chemical reactivity in enzymatic reactions, and how can these be mitigated?
- Kinetic isotope effects (KIE) : Characterize using stopped-flow spectroscopy or enzyme kinetics assays (e.g., compare for ¹³C vs. ¹²C substrates in purine nucleoside phosphorylase reactions) .
- Computational modeling : Apply density functional theory (DFT) to predict bond dissociation energies and transition states in labeled vs. unlabeled systems .
- Experimental controls : Use dual-labeled (¹³C/¹⁵N) adenine to isolate isotopic contributions .
Q. How should researchers resolve contradictions in metabolic flux data derived from Adenine-¹³C tracing studies?
- Source analysis : Identify discrepancies between intracellular vs. extracellular adenine pools using compartmentalized sampling (e.g., mitochondrial vs. cytosolic extracts) .
- Statistical validation : Apply ANOVA or t-tests to assess variability across biological replicates and exclude outliers with >2σ deviation .
- Model refinement : Integrate flux balance analysis (FBA) with isotopic data to reconcile conflicting pathways (e.g., salvage vs. de novo adenine synthesis) .
Q. What advanced methodologies enable comparative studies of Adenine-¹³C in prokaryotic vs. eukaryotic systems?
- Cross-species tracing : Administer Adenine-¹³C to model organisms (e.g., E. coli and HeLa cells) and compare incorporation rates via time-course metabolomics .
- Gene knockout models : Use CRISPR/Cas9 to silence adenine transporters (e.g., APRT in humans) and quantify labeling efficiency .
- Multi-omics integration : Correlate flux data with transcriptomics (e.g., RNA-seq of purine metabolism genes) to identify regulatory nodes .
Q. Methodological Best Practices
Q. How should researchers address variability in Adenine-¹³C solubility across experimental conditions?
- Formulation optimization : Test co-solvents (e.g., 10% DMSO + 5% Tween 80 in saline) to enhance solubility without disrupting cell viability .
- Dynamic light scattering (DLS) : Monitor particle size distribution in stock solutions to prevent aggregation .
Q. What are the ethical and reporting standards for publishing Adenine-¹³C research?
- Data transparency : Include raw isotopic enrichment values in supplementary materials, adhering to FAIR principles .
- Author contributions : Clearly define roles in synthesis, experimentation, and analysis per ICMJE guidelines .
- Conflict of interest : Disclose funding sources (e.g., grants supporting isotope procurement) .
Properties
IUPAC Name |
7H-purin-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i1+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFGJBXGBJISGV-OUBTZVSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N=[13CH]N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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